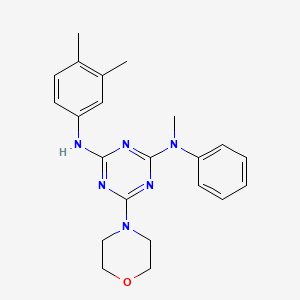

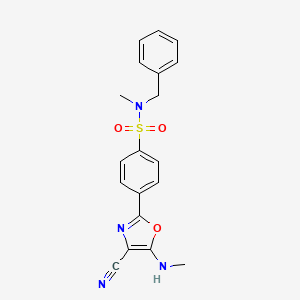

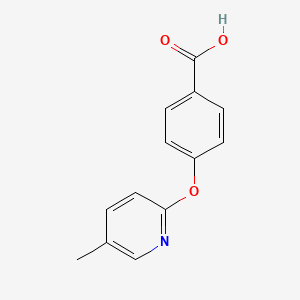

![molecular formula C14H20N2O3S B2474555 tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate CAS No. 1390511-25-7](/img/structure/B2474555.png)

tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate” is a compound that falls under the category of carbamate. It is a tert-butyl carbamate, a type of compound that is used as a protective group for amines in organic synthesis . The tert-butyl carbamate group is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, which includes tert-butyl carbamates, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . Various methods have been developed for the N-tert-butyloxycarbonylation of amines, including the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst , and the use of perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a catalyst .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCC(C)CC(C(=O)N)NC(=O)OC(C)(C)C . The InChI representation is InChI=1S/C11H22N2O3/c1-7(2)6-8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15) . Chemical Reactions Analysis

The tert-butyl carbamate group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . Its molecular formula isC11H22N2O3 , and its molecular weight is approximately 296.39.

科学的研究の応用

Asymmetric Mannich Reaction

Tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate has been utilized in the synthesis of chiral amino carbonyl compounds via asymmetric Mannich reactions. This process is critical for the production of certain pharmaceuticals and fine chemicals due to its ability to create stereoselectively functionalized molecules (Yang, Pan, & List, 2009).

Synthesis of Antimicrobial Agents

The compound has been involved in the synthesis of novel ureas and phenyl N-substituted carbamates with potential antiarrhythmic and hypotensive properties. These synthesized compounds showed comparable activity to established drugs like Propranolol, indicating their significance in medicinal chemistry (Chalina, Chakarova, & Staneva, 1998).

Enantioselective Addition in Organic Synthesis

It has been used in the enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines. This process is crucial for the synthesis of alpha-carbamoyl sulfones, a valuable class of compounds in organic synthesis (Storgaard & Ellman, 2009).

Lithiation of N-(chloromethyl) Carbamate

This compound has been used in the lithiation of N-(chloromethyl) carbamate, leading to the creation of α-aminated methyllithium. This process is significant in the synthesis of functionalized carbamates, which are pivotal in various chemical transformations (Ortiz, Guijarro, & Yus, 1999).

Building Blocks in Organic Synthesis

This compound has been identified as a precursor in the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates. These carbamates act as N-(Boc)-protected nitrones and are utilized as building blocks in various organic syntheses (Guinchard, Vallée, & Denis, 2005).

作用機序

The mechanism of action for the deprotection of tert-butyl carbamates involves several steps . First, the tert-butyl carbamate becomes protonated. Then, loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Finally, protonation of the amine under the acidic conditions provides the product as the TFA salt .

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[2-(3-methylsulfanylanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)15-9-12(17)16-10-6-5-7-11(8-10)20-4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAOYMSODNWEAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2474477.png)

![1-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-2-oxopyridine-4-carboxylic acid](/img/structure/B2474487.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2474488.png)